Cas no 1704082-61-0 (Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate)

Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate
- AM87539
- Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate
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- Inchi: 1S/C17H25BrN2O2/c1-13(14-6-5-7-15(18)12-14)19-8-10-20(11-9-19)16(21)22-17(2,3)4/h5-7,12-13H,8-11H2,1-4H3
- InChI Key: UFMQYLTXNWTXST-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C)N1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 375
- Topological Polar Surface Area: 32.8
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T124385-500mg |
tert-Butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate |
1704082-61-0 | 500mg |
$ 590.00 | 2022-06-03 | ||
TRC | T124385-250mg |
tert-Butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate |
1704082-61-0 | 250mg |
$ 360.00 | 2022-06-03 |
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate Related Literature
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate
Introduction to Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate (CAS No. 1704082-61-0)
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate, with the CAS number 1704082-61-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a 3-bromophenyl moiety, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of more complex pharmacological agents.
In recent years, there has been a growing interest in piperazine-based compounds due to their role as key scaffolds in the design of drugs targeting various neurological and cardiovascular disorders. The Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate molecule has been studied for its potential as a precursor in the synthesis of novel therapeutic agents. Its molecular structure allows for modifications that can enhance binding affinity and selectivity, making it a promising candidate for further development.
The synthesis of this compound involves multi-step organic reactions, including functional group transformations and protective group strategies. The introduction of the tert-butyl group provides stability to the molecule, while the 3-bromophenyl moiety offers a reactive site for further chemical modifications. These features make it an attractive building block for medicinal chemists seeking to develop new drugs with improved pharmacokinetic profiles.
Recent research has highlighted the importance of piperazine derivatives in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. The ability of these compounds to interact with neurotransmitter receptors has made them a focal point in drug discovery efforts. The Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate has been investigated for its potential to modulate these receptors, offering hope for new treatment strategies.
In addition to its neurological applications, this compound has shown promise in the field of cardiovascular research. Piperazine derivatives have been found to have vasodilatory effects, which could be beneficial in the management of conditions such as hypertension and angina. The specific arrangement of functional groups in the Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate molecule may contribute to these effects by influencing receptor interactions and downstream signaling pathways.
The pharmaceutical industry continues to explore new synthetic routes to optimize the production of this compound. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable synthesis processes. These innovations not only improve yield but also reduce environmental impact, aligning with global efforts towards sustainable drug development.
The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process for compounds like Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate. These tools allow researchers to predict molecular properties and assess potential biological activities before conducting expensive wet lab experiments. This approach has significantly reduced the time and resources required to bring new drugs to market.
Ethical considerations are also paramount in the development of new pharmaceutical agents. The synthesis and use of compounds like Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate must be conducted with strict adherence to regulatory guidelines to ensure safety and efficacy. Collaborative efforts between academia, industry, and regulatory bodies are essential to maintain high standards in drug development.
The future prospects for Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its pharmacological properties. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that target specific disease mechanisms with high precision.
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